molecular formula C8H10N4 B3201677 (6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine CAS No. 1020033-68-4

(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine

Cat. No. B3201677
CAS RN: 1020033-68-4
M. Wt: 162.19
InChI Key: KXEMSNHNTOVJHS-UHFFFAOYSA-N
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Description

“(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine” is a compound that belongs to the class of triazolo-pyridines . Triazolo-pyridines are a group of compounds that contain a triazole ring fused with a pyridine ring . They are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .


Synthesis Analysis

The synthesis of triazolo-pyridines involves various synthetic approaches . For instance, one approach involves the aromatic nucleophilic substitution of a chloro-substituted triazolo-pyridine with different amines . Another approach involves the fusion of two pharmaceutically active moieties, i.e., triazole and pyridine . The specific synthesis process for “(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine” is not explicitly mentioned in the available literature.


Molecular Structure Analysis

The molecular structure of “(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine” consists of a triazole ring fused with a pyridine ring . The compound also contains a methyl group attached to the triazole ring . The exact molecular structure can be determined using techniques such as X-ray crystallography .

Mechanism of Action

The mechanism of action of triazolo-pyridines is largely dependent on their structure and the specific biological target they interact with . They can interact with different target receptors due to their ability of hydrogen bond accepting and donating characteristics . The specific mechanism of action for “(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine” is not explicitly mentioned in the available literature.

Future Directions

The future directions for research on “(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine” could involve further exploration of its synthesis, structure-activity relationship, and potential applications in pharmaceuticals . Additionally, in silico pharmacokinetic and molecular modeling studies could be conducted to predict its behavior in biological systems .

properties

IUPAC Name

(6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-6-2-3-7-10-11-8(4-9)12(7)5-6/h2-3,5H,4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEMSNHNTOVJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NN=C2CN)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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